ethyl 3-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate
Description
Ethyl 3-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate is a bicyclic heteroaromatic compound featuring a cyclopenta[b]pyridine core substituted with a cyano group at position 3, a trifluoromethyl group at position 4, and a sulfanyl-linked ethyl propanoate side chain at position 2. Key structural attributes include:
- Trifluoromethyl (-CF₃) group: Imparts electron-withdrawing effects, improving metabolic stability and lipophilicity.
- Sulfanyl (thioether) linker: Enhances electronic delocalization and may influence redox properties.
- Ethyl propanoate ester: Increases solubility in organic solvents and serves as a hydrolyzable prodrug moiety.
This compound’s multifunctional design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, though explicit biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
ethyl 3-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-2-22-12(21)6-7-23-14-10(8-19)13(15(16,17)18)9-4-3-5-11(9)20-14/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJJLTJHFPFIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=NC2=C(CCC2)C(=C1C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopenta[b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Addition of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Thioester Formation: The final step involves the reaction of the intermediate with ethyl 3-mercaptopropanoate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium cyanide in dimethyl sulfoxide or thiols in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of ethyl 3-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyano group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from synthetic procedures in Molecules (2012) .
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs vs. Target Compound
Key Observations :
- The -CF₃ group is unique to the target compound, absent in analogs 7a/b and 11a/b. This group likely enhances lipophilicity (logP) compared to phenyl or hydroxyl substituents.
- Sulfanyl linkage : The -S-CH₂CH₂COOEt side chain in the target compound contrasts with direct heteroatom substitutions (e.g., -OH in 7a/b), which may alter electronic distribution and metabolic pathways.
Key Observations :
- The target compound’s synthesis likely shares similarities with 7a/b and 11a/b, employing 1,4-dioxane reflux and sulfur-based reagents.
- Malononitrile vs. ethyl cyanoacetate: These reagents determine the incorporation of -CN (7a, 11a) or -COOEt (7b, 11b), paralleling the ester/cyano dichotomy in the target compound.
Physicochemical and Electronic Properties
Table 3: Inferred Property Comparisons
| Property | Target Compound | 7a/11a (Cyano Analogs) | 7b/11b (Ester Analogs) |
|---|---|---|---|
| Lipophilicity (logP) | High (due to -CF₃) | Moderate | Moderate-High |
| Solubility | Low in water, high in organic solvents | Low (cyano) | Moderate (ester) |
| Electron Effects | Strongly electron-withdrawing (-CF₃, -CN) | Moderate (-CN) | Electron-withdrawing (-COOEt) |
Key Observations :
- The -CF₃ group in the target compound significantly elevates lipophilicity compared to analogs lacking fluorinated substituents.
- Ester vs. cyano: The ethyl propanoate group in the target and 7b/11b improves solubility in polar aprotic solvents relative to cyano-substituted analogs (7a/11a).
Research Implications and Gaps
- Further studies should evaluate enzyme inhibition profiles.
- Synthetic Optimization : The absence of explicit synthetic details for the target compound necessitates exploration of fluorination and cyclization steps.
Biological Activity
Ethyl 3-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate (CAS No. 626227-56-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C17H19F3N2O2S
- Molar Mass : 372.41 g/mol
- Structure : The compound features a cyclopenta[b]pyridine core with a trifluoromethyl group and a sulfanyl moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antibacterial, antifungal, and potential anticancer properties.
Antibacterial and Antifungal Activity
Recent studies have highlighted the antibacterial and antifungal potential of compounds with similar structures. For instance:
- Antibacterial Efficacy : Compounds derived from quinoline and pyridine frameworks have demonstrated significant antibacterial activities against various strains of bacteria. Ethyl derivatives often exhibit enhanced potency due to structural modifications that improve their interaction with bacterial targets .
- Fungal Inhibition : Similar compounds have shown effectiveness against fungal pathogens such as Candida albicans and Aspergillus clavatus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 0.98 µg/mL for potent derivatives .
Anticancer Potential
The anticancer activity of ethyl derivatives has been investigated using in vitro models:
- Zebrafish Embryo Model : Triazole-quinoline derivatives were evaluated for their growth inhibition in zebrafish embryos, indicating that structural modifications can lead to significant cytotoxic effects against cancer cells . This model is particularly useful for assessing the developmental toxicity and potential therapeutic effects of new compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Trifluoromethyl Group : The presence of a trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may improve bioavailability.
- Sulfanyl Moiety : The sulfanyl group can facilitate interactions with biological targets by forming disulfide bonds or acting as a nucleophile in biochemical reactions.
Case Studies
Several studies have focused on related compounds with demonstrated biological activities:
| Compound Name | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole Derivative | Antibacterial | 0.12 | |
| Quinoline Derivative | Antifungal | 0.49 | |
| Triazole-Quinoline | Anticancer | - |
These findings suggest that modifications to the core structure of this compound could yield compounds with enhanced biological activities.
Q & A
Q. What are the optimal synthetic routes for ethyl 3-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. Key steps include:
- Thiol-Ether Formation : Reacting cyclopenta[b]pyridine derivatives with thiol-containing intermediates under basic conditions (e.g., NaOH in methanol) .
- Esterification : Using ethyl propanoate derivatives with acid catalysts.
- Optimization : Design of Experiments (DoE) can reduce trial-and-error approaches. For example, varying solvent polarity (methanol vs. ethyl acetate), reaction time (8–24 hours), and temperature (25–60°C) while monitoring yields via LCMS (e.g., m/z 393 [M+H]+) .
Table 1 : Example reaction conditions and yields from a comparable synthesis pathway :
| Step | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol | NaOH | 10 | 91 |
| 2 | Hexane | - | 1 | 85 |
Q. How can computational methods guide the design of novel derivatives or predict reactivity for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. Tools like Gaussian or ORCA can predict:
- Electrophilic Sites : Sulfanyl and cyano groups are reactive centers for substitution .
- Thermodynamic Stability : Comparing energy profiles of intermediates to optimize synthetic routes .
- Collaborative Workflows : Integrate computational results with experimental validation (e.g., ICReDD’s hybrid approach) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR : H and C NMR to confirm substituent positions (e.g., cyclopenta[b]pyridine ring protons at δ 7.2–8.5 ppm) .
- LCMS/HPLC : Retention time (e.g., 0.29 minutes under SQD-FA50 conditions) and mass fragmentation patterns verify molecular weight and purity .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) .
- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent effects, protein binding) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC50 variability due to trifluoromethyl group interactions) .
Q. What strategies can elucidate the reaction mechanism of this compound in catalytic or biological systems?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe mechanism (e.g., nucleophilic vs. radical pathways) .
- Trapping Intermediates : Use low-temperature NMR or cryo-MS to capture short-lived species .
- Computational Dynamics : Molecular dynamics (MD) simulations to model enzyme-substrate interactions (e.g., binding to cytochrome P450) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?
- Methodological Answer :
- Fragment-Based Design : Replace cyclopenta[b]pyridine with analogous heterocycles (e.g., indole or quinoline) and measure activity shifts .
- 3D-QSAR : Build CoMFA or CoMSIA models using steric/electronic descriptors from crystallographic data .
Table 2 : Example substituent effects on bioactivity :
| Substituent | LogP | IC50 (μM) |
|---|---|---|
| -CF3 | 2.1 | 0.45 |
| -CN | 1.8 | 0.78 |
| -CH3 | 1.5 | 1.20 |
Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?
- Methodological Answer :
- Solvent Selection : Replace methanol/ethyl acetate with cyclopentyl methyl ether (CPME) or bio-based solvents .
- Catalyst Recycling : Use immobilized bases (e.g., silica-supported NaOH) to reduce waste .
- Atom Economy : Optimize stoichiometry to minimize byproducts (e.g., 91% yield achieved in a two-step process) .
Q. How can advanced analytical techniques (e.g., hyphenated MS/NMR) resolve complex degradation products?
- Methodological Answer :
- LC-MS/MS : Identify degradation pathways (e.g., ester hydrolysis or sulfanyl oxidation) using fragmentation patterns .
- NMR Cryoprobes : Enhance sensitivity for trace impurities (<0.1%) .
- In Silico Degradation Prediction : Tools like Zeneth simulate stability under stress conditions (pH, light) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
